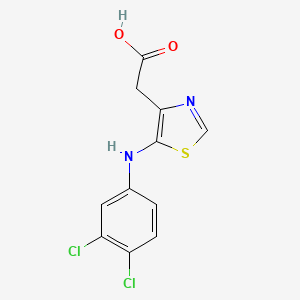
2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid is a chemical compound known for its unique structure and diverse applications This compound features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid typically involves the reaction of 3,4-dichloroaniline with thiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
科学研究应用
2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent due to its thiazole ring structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
作用机制
The mechanism of action of 2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, contributing to its anti-inflammatory and anticancer properties.
相似化合物的比较
2-(3,4-Dichlorophenylamino-3,5-thiazolyl)acetic acid can be compared with other thiazole derivatives, such as:
2-(4-(3,5-Dichlorophenylamino)-3,5-thiazolyl)acetic acid: Similar structure but with different substitution patterns, leading to variations in biological activity.
2-(3,4-Dichlorophenylamino-4,5-thiazolyl)acetic acid: Different positioning of the thiazole ring, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H8Cl2N2O2S |
|---|---|
分子量 |
303.2 g/mol |
IUPAC 名称 |
2-[5-(3,4-dichloroanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-7-2-1-6(3-8(7)13)15-11-9(4-10(16)17)14-5-18-11/h1-3,5,15H,4H2,(H,16,17) |
InChI 键 |
AMWGSAURDCQFKF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1NC2=C(N=CS2)CC(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,5-Dimethylbenzo[d]thiazol-2(3H)-one](/img/structure/B12840400.png)
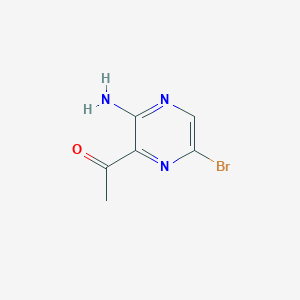
![(R)-2-((3aS,4S,6S,7aR)-5,5-Dimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine hydrochloride](/img/structure/B12840413.png)


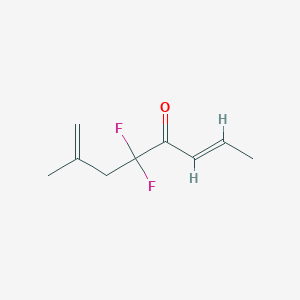

![lithium;[[(2Z)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12840450.png)
![(4R,10aR)-6,9-Difluoro-4-methyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B12840464.png)
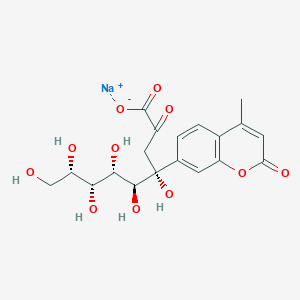

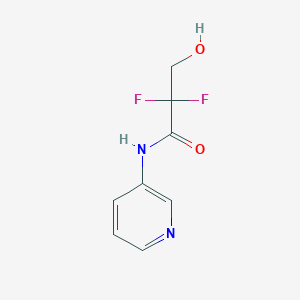
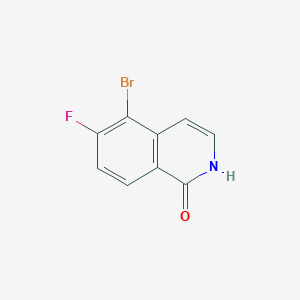
![5-Chloroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12840486.png)
